

# An In-depth Technical Guide to 2,3',5-Tribromobiphenyl

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## Compound of Interest

Compound Name: 2,3',5-Tribromobiphenyl

CAS No.: 59080-35-2

Cat. No.: B1593361

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## Introduction: Defining 2,3',5-Tribromobiphenyl

**2,3',5-Tribromobiphenyl** is a specific congener of the polybrominated biphenyls (PBBs), a class of synthetic organobromine compounds. PBBs were historically used as flame retardants in a variety of consumer and industrial products.[1] Structurally, **2,3',5-Tribromobiphenyl** consists of a biphenyl core with three bromine atoms attached at the 2, 5, and 3' positions of the phenyl rings. The precise arrangement of these bromine atoms dictates its chemical properties, environmental behavior, and toxicological profile.

There are 209 possible PBB congeners, each differing in the number and position of bromine atoms.[1][2][3] **2,3',5-Tribromobiphenyl** is designated as PBB congener number 23.[4] Understanding the characteristics of individual congeners is critical for assessing their environmental impact and potential health risks.

## Core Identifiers and Chemical Properties

Accurate identification of **2,3',5-Tribromobiphenyl** is fundamental for regulatory compliance, scientific research, and safety protocols. A notable point of clarification is the existence of multiple CAS numbers associated with this compound. The CAS number 59080-35-2 is frequently cited by commercial suppliers of certified reference standards.[5] Concurrently, the CAS number 2181002-38-8 is utilized in databases such as PubChem and the EPA's DSSTox.[4][6] It is advisable for researchers to be aware of both identifiers when conducting literature and database searches.

## Synonyms and Alternative Names:

- 2,3',5-Tribromo-1,1'-biphenyl
- PBB 23[4]
- 1,2,5-tribromo-3-phenylbenzene[4]

## Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of **2,3',5-Tribromobiphenyl**. It is important to note that while some data is derived from experimental measurements, other values are computationally predicted.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>7</sub> Br <sub>3</sub>	[4]
Molecular Weight	390.90 g/mol	[4]
Melting Point	135 °C	[5]
Boiling Point	369 °C	[5]
Flash Point	> 100 °C	[5]
XLogP3	5.6	[4]

The high LogP value indicates a strong lipophilic character, suggesting a tendency for bioaccumulation in fatty tissues.[7]

Caption: Chemical structure of **2,3',5-Tribromobiphenyl** (PBB 23).

## Synthesis and Manufacturing

The synthesis of specific PBB congeners like **2,3',5-Tribromobiphenyl** is typically achieved through laboratory-scale chemical reactions rather than large-scale industrial processes, especially given the restrictions on PBB production. A plausible and widely utilized method for the synthesis of unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction.

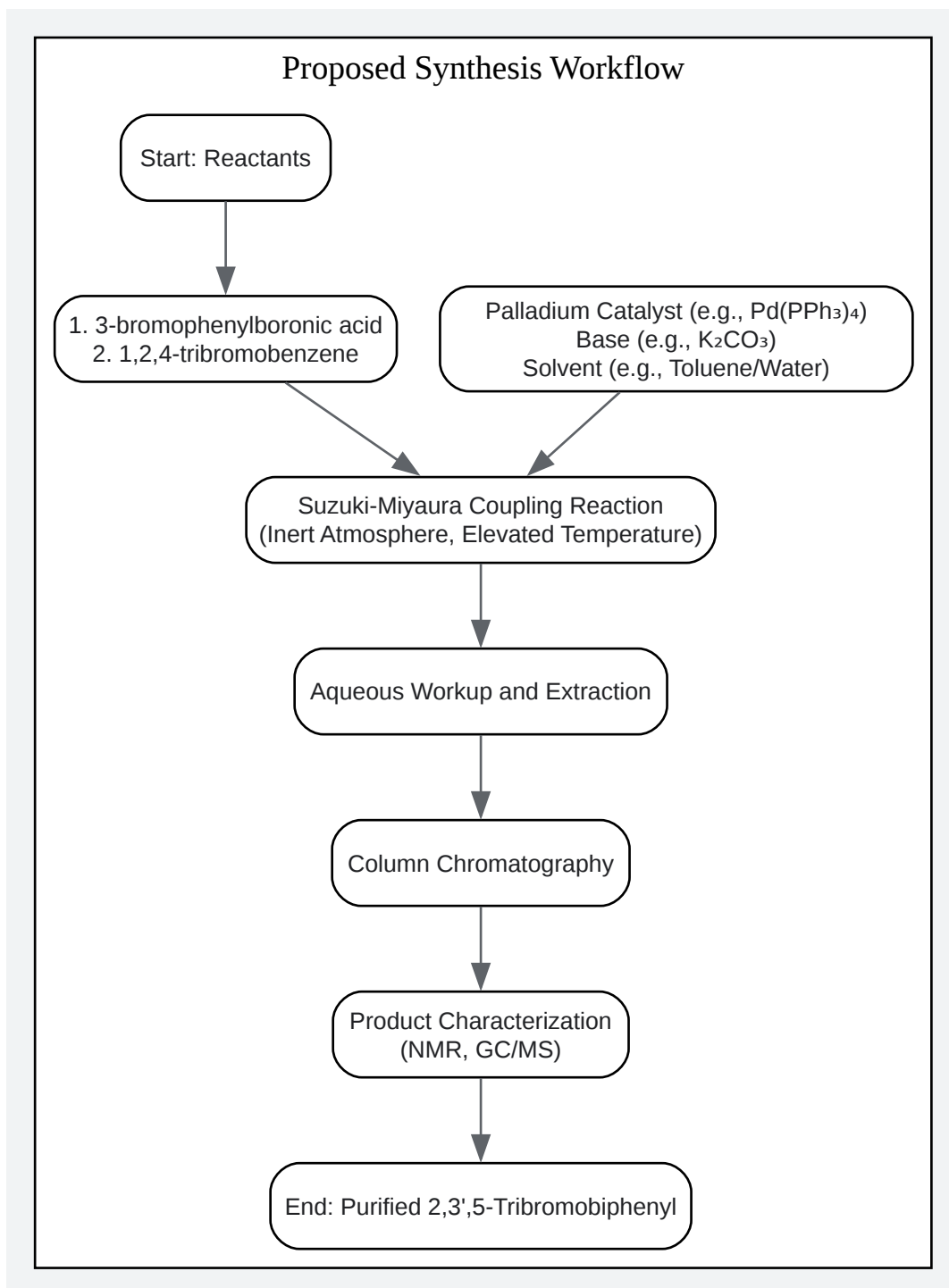
### Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the synthesis of **2,3',5-Tribromobiphenyl**, this could involve the reaction of 3-bromophenylboronic acid with 1,2,4-tribromobenzene.

Reaction Scheme:

(3-bromophenyl)boronic acid + 1,2,4-tribromobenzene  $\xrightarrow{\text{(Pd catalyst, Base)}}$  **2,3',5-Tribromobiphenyl**

The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.



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Caption: Proposed workflow for the synthesis of **2,3',5-Tribromobiphenyl**.

## Detailed Experimental Protocol (Hypothetical)

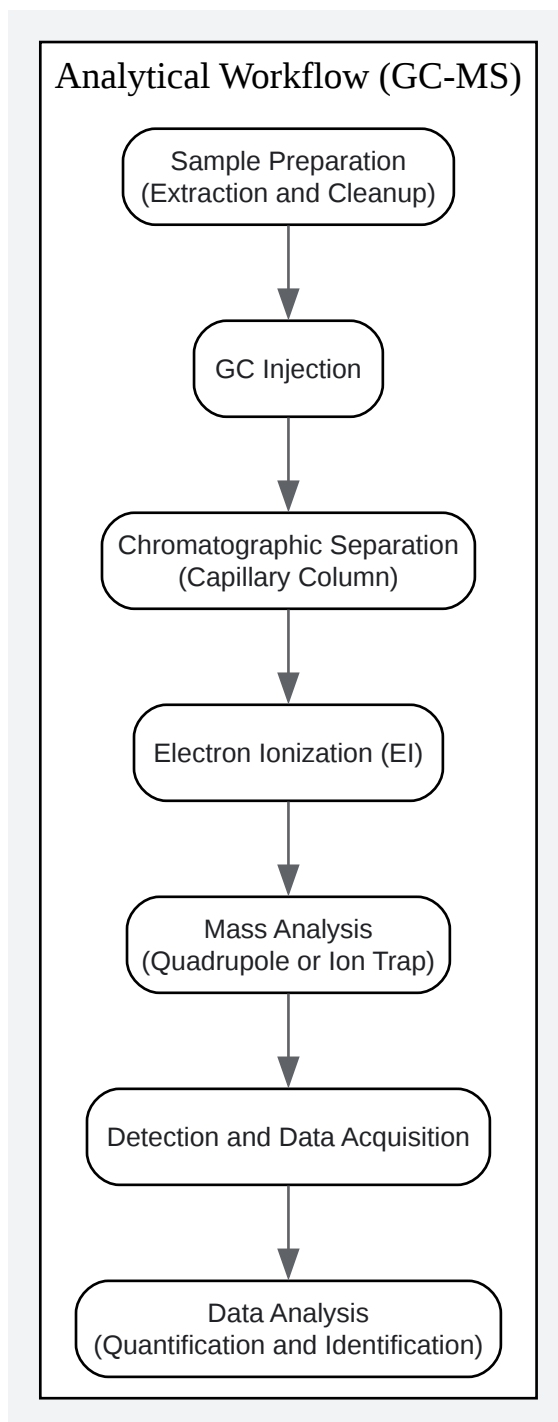
- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2,4-tribromobenzene (1.0 eq), 3-bromophenylboronic acid (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as potassium carbonate (2.0 eq).
- **Solvent Addition:** Add a degassed solvent mixture, for example, a 3:1 ratio of toluene and water.
- **Reaction:** Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
- **Characterization:** Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

## Analytical Methodologies

The detection and quantification of **2,3',5-Tribromobiphenyl**, particularly in environmental and biological matrices, necessitate sensitive and specific analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of PBBs.

## Gas Chromatography-Mass Spectrometry (GC-MS)

This technique separates the components of a mixture in the gas phase followed by detection and identification based on their mass-to-charge ratio.



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Caption: General workflow for the analysis of **2,3',5-Tribromobiphenyl** by GC-MS.

## Detailed Analytical Protocol

- Sample Preparation:

- Extraction: For solid samples (e.g., soil, sediment, tissue), use Soxhlet extraction or pressurized liquid extraction with a suitable solvent such as a hexane/acetone mixture. For liquid samples (e.g., water), use liquid-liquid extraction with a nonpolar solvent.
- Cleanup: The crude extract often contains interfering compounds. Use techniques like gel permeation chromatography (GPC) to remove lipids and adsorption chromatography on silica or Florisil to remove polar interferences.
- GC-MS Analysis:
  - Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is required.[8]
  - GC Column: A low-polarity capillary column, such as a DB-5ms (or equivalent), is typically used for the separation of PBB congeners.[9]
  - Injection: Use a splitless injection mode to maximize sensitivity for trace-level analysis.[9]
  - Oven Temperature Program: A programmed temperature ramp is essential to achieve good separation of the various PBB congeners. A typical program might start at a lower temperature (e.g., 100-140 °C), ramp up to a higher temperature (e.g., 300-320 °C), and hold for a period.[9]
  - Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is preferred for its higher sensitivity and selectivity.[9] Monitor characteristic ions for **2,3',5-Tribromobiphenyl**, including the molecular ion cluster.
- Quantification:
  - Use an internal standard method with a labeled PBB congener (e.g., <sup>13</sup>C-labeled) to correct for variations in extraction efficiency and instrument response.
  - Prepare a calibration curve using certified reference standards of **2,3',5-Tribromobiphenyl**.

## Toxicology and Safety

The toxicological properties of PBBs as a class are well-documented, with concerns centered on their persistence, bioaccumulation, and potential for adverse health effects. However, specific toxicological data for **2,3',5-Tribromobiphenyl** is limited. Therefore, a precautionary approach based on the known hazards of PBBs is warranted.

## General PBB Toxicology:

- Persistence and Bioaccumulation: PBBs are environmentally persistent and can bioaccumulate in the food chain due to their lipophilic nature.<sup>[7]</sup>
- Endocrine Disruption: Some PBB congeners are known to be endocrine disruptors.
- Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified polybrominated biphenyls as "possibly carcinogenic to humans" (Group 2B).
- Hepatotoxicity: Animal studies have shown that exposure to PBB mixtures can cause liver damage.

## Handling and Safety Precautions:

Due to the potential hazards, **2,3',5-Tribromobiphenyl** should be handled with appropriate safety measures in a laboratory setting.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
- Disposal: Dispose of waste containing **2,3',5-Tribromobiphenyl** in accordance with local, state, and federal regulations for hazardous waste.

## Conclusion

**2,3',5-Tribromobiphenyl** (PBB 23) is a specific congener of a class of persistent organic pollutants. While its use has been curtailed, its presence in the environment and in legacy products remains a concern. This guide provides a comprehensive overview of its identification, properties, synthesis, analysis, and safety considerations. For researchers and professionals in

drug development and environmental science, a thorough understanding of this compound is essential for accurate risk assessment and the development of effective remediation and analytical strategies. Further research is needed to fully elucidate the specific toxicological profile of this particular isomer.

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